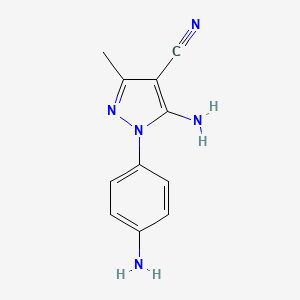

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Description

Properties

IUPAC Name |

5-amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11N5/c1-7-10(6-12)11(14)16(15-7)9-4-2-8(13)3-5-9/h2-5H,13-14H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXRYFUOIGCZPAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11N5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Authored by: [Your Name/Gemini], Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of the synthesis of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a key intermediate in the development of various pharmaceutical compounds. The document details the prevalent synthetic pathway, including a thorough examination of the reaction mechanism, a step-by-step experimental protocol, and a discussion of critical process parameters. This guide is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry, offering field-proven insights to ensure technical accuracy and reproducibility.

Introduction: Significance of this compound

This compound is a highly functionalized pyrazole derivative. The pyrazole nucleus is a well-recognized structural motif in a multitude of biologically active compounds.[1][2][3] These derivatives are pivotal starting materials for the synthesis of a wide range of fused heterocyclic systems, such as pyrazolopyrimidines and pyrazolotriazines, which exhibit significant therapeutic potential.[3] The title compound, with its reactive amino and cyano functionalities, serves as a versatile building block for the construction of more complex molecular architectures, making it a molecule of considerable interest in medicinal chemistry and drug discovery.

The Core Synthesis Pathway: A Two-Component Cyclocondensation Approach

The most direct and widely employed method for the synthesis of this compound involves a cyclocondensation reaction between two key starting materials: (1-ethoxyethylidene)malononitrile and (4-aminophenyl)hydrazine. This approach is favored for its efficiency and the high purity of the resulting product.

2.1. Causality Behind Experimental Choices: Why These Reactants?

-

(1-Ethoxyethylidene)malononitrile: This reactant serves as the three-carbon backbone of the pyrazole ring. The ethoxy group acts as a good leaving group, facilitating the initial nucleophilic attack by the hydrazine. The two nitrile groups are crucial: one participates in the cyclization, and the other remains in the final product as the 4-carbonitrile substituent. The methyl group at the 3-position of the pyrazole ring originates from this starting material.

-

(4-Aminophenyl)hydrazine: This molecule provides the two nitrogen atoms required for the formation of the pyrazole ring. The phenylhydrazine moiety directs the regioselectivity of the cyclization, leading to the desired 1-aryl-5-aminopyrazole isomer. The amino group on the phenyl ring is a key functional handle for further derivatization in subsequent synthetic steps.

The reaction is typically carried out in a protic solvent, such as ethanol, which facilitates the proton transfer steps involved in the mechanism. The reaction often proceeds efficiently at reflux temperature, leading to high yields of the desired product.

Visualizing the Synthesis

The overall synthetic transformation can be visualized as follows:

Caption: Overall reaction scheme for the synthesis.

Detailed Experimental Protocol

This protocol is a self-validating system designed for reproducibility and high yield.

Materials:

-

(1-Ethoxyethylidene)malononitrile

-

(4-Aminophenyl)hydrazine hydrochloride

-

Anhydrous Sodium Acetate

-

Ethanol (absolute)

Procedure:

-

Preparation of the Reaction Mixture: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent) and anhydrous sodium acetate (1.1 equivalents) in absolute ethanol. The sodium acetate serves to neutralize the hydrochloride salt, liberating the free hydrazine base in situ.

-

Addition of the Electrophile: To the stirring solution, add (1-ethoxyethylidene)malononitrile (1.0 equivalent) portion-wise at room temperature.

-

Reaction at Reflux: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane).

-

Product Isolation and Purification: Upon completion of the reaction, allow the mixture to cool to room temperature. The product often precipitates out of the solution. Collect the solid product by vacuum filtration and wash it with cold ethanol to remove any unreacted starting materials and soluble impurities.

-

Drying: Dry the purified product under vacuum to obtain this compound as a solid.

Quantitative Data Summary

| Parameter | Value | Notes |

| Typical Yield | 85-95% | Dependent on the purity of starting materials and reaction scale. |

| Reaction Temperature | Reflux (approx. 78 °C for ethanol) | Essential for driving the reaction to completion. |

| Reaction Time | 2-4 hours | Monitor by TLC for optimal reaction time. |

| Solvent | Ethanol | A protic solvent that facilitates the reaction mechanism. |

Unraveling the Reaction Mechanism

The formation of the 5-aminopyrazole ring proceeds through a well-established reaction mechanism involving nucleophilic attack, cyclization, and aromatization.

The proposed mechanism is as follows:

-

Nucleophilic Attack: The more nucleophilic nitrogen atom of the (4-aminophenyl)hydrazine attacks the electron-deficient carbon of the double bond in (1-ethoxyethylidene)malononitrile. This is a Michael-type addition.

-

Intramolecular Cyclization: The terminal amino group of the hydrazine intermediate then undergoes an intramolecular nucleophilic attack on one of the nitrile groups.

-

Tautomerization and Elimination: A series of proton transfers (tautomerization) and the elimination of ethanol leads to the formation of the stable, aromatic pyrazole ring.

Caption: Proposed reaction mechanism for the pyrazole synthesis.

Characterization and Purity Assessment

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the molecular structure and the presence of all expected functional groups.

-

Infrared (IR) Spectroscopy: To identify characteristic vibrational frequencies, such as the N-H stretches of the amino groups and the C≡N stretch of the nitrile group.

-

Mass Spectrometry (MS): To determine the molecular weight of the compound and confirm its elemental composition.

-

Melting Point Analysis: A sharp melting point range is indicative of high purity.

Conclusion

The synthesis of this compound via the cyclocondensation of (1-ethoxyethylidene)malononitrile and (4-aminophenyl)hydrazine is a robust and efficient method. This guide has provided a detailed, technically grounded overview of this important transformation, from the underlying chemical principles to a practical, step-by-step protocol. By understanding the causality behind the experimental choices and the intricacies of the reaction mechanism, researchers can confidently and reproducibly synthesize this valuable building block for the advancement of pharmaceutical research and development.

References

-

Bekhit, A. A., & Aziem, T. A. (2004). 1, 3, 4-Thiadiazole and Pyrazole Derivatives with Promising Anti-inflammatory Activity. Medicinal Chemistry, 1(4), 387-395. [Link]

-

El-Sayed, W. M., & Al-Otaibi, A. M. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules, 26(11), 3123. [Link]

-

Jadhav, S. D., & Patki, M. V. (2021). Multicomponent synthesis of 5-aminopyrazole-4-carbonitrile. Organic & Biomolecular Chemistry, 19(34), 7605-7629. [Link]

-

Mohammat, M. F., et al. (2018). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate. [Link]

-

MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]

-

Kumari, P., et al. (2023). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. Synthetic Communications, 53(24), 1865-1874. [Link]

-

ResearchGate. (2022). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. [Link]

-

National Institutes of Health (NIH). (2020). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

-

Journal of the Chemical Society, Perkin Transactions 1. (1975). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. [Link]

-

Frontiers in Chemistry. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

MDPI. (2007). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

Scientific Research Publishing. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

National Institutes of Health (NIH). (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

ResearchGate. (2023). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. [Link]

-

ResearchGate. (2022). The synthesis route of 5-aminopyrazole-4-carbonitrile derivatives 15a,b. [Link]

-

CP Lab Safety. (n.d.). This compound, 98% Purity, C11H11N5, 1 gram. [Link]

-

ResearchGate. (2020). Reactions of compound 4 with hydrazine hydrate, phenylhydrazine, cyclohexylamine and piperidine. [Link]

Sources

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile chemical properties

An In-depth Technical Guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Executive Summary

This compound (CAS No. 1373232-87-1) is a highly functionalized heterocyclic compound built upon the pyrazole scaffold, a core structure renowned for its prevalence in pharmacologically active agents. This guide provides a comprehensive overview of its chemical and physical properties, a validated synthesis protocol, spectral characterization data, and an exploration of its reactivity and potential applications. As a bifunctional molecule featuring two primary amino groups and a reactive nitrile moiety, it serves as a versatile intermediate for the synthesis of complex molecular architectures, particularly for creating libraries of potential drug candidates and functional materials. This document is intended for researchers and scientists in medicinal chemistry, chemical biology, and materials science.

Physicochemical and Structural Properties

The identity and predicted behavior of a molecule are fundamentally defined by its physical and chemical properties. These parameters are critical for designing synthetic routes, purification strategies, and for predicting its pharmacokinetic profile (e.g., solubility and membrane permeability).

Core Chemical Identity

The fundamental identifiers for this compound are summarized below.

| Property | Value | Source |

| IUPAC Name | This compound | PubChem[1] |

| CAS Number | 1373232-87-1 | Sobekbio[2] |

| Molecular Formula | C₁₁H₁₁N₅ | PubChem[1] |

| Molecular Weight | 213.24 g/mol | PubChem[1] |

| Canonical SMILES | CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N | PubChem[1] |

| InChI Key | SXRYFUOIGCZPAO-UHFFFAOYSA-N | PubChem[1] |

Computed Physicochemical Properties

Computational models provide valuable predictions for a compound's behavior in biological and chemical systems.

| Property | Value | Implication |

| XLogP3 | 1.5 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |

| Hydrogen Bond Donors | 2 | The two -NH₂ groups can donate hydrogen bonds, influencing solubility and receptor binding.[1] |

| Hydrogen Bond Acceptors | 5 | The nitrogen atoms in the pyrazole ring, nitrile group, and amino groups can accept hydrogen bonds.[1] |

| Rotatable Bond Count | 1 | The single bond between the pyrazole and phenyl rings allows for conformational flexibility.[1] |

| Topological Polar Surface Area | 93.7 Ų | Suggests good potential for oral bioavailability based on Veber's rules.[1] |

Structural Analysis

The molecule's three-dimensional shape and electronic distribution are key to its reactivity. The core structure consists of a planar pyrazole ring substituted at various positions. The phenyl ring is connected via a single bond, allowing for rotation, though steric hindrance may favor a twisted conformation.

Caption: General workflow for the synthesis of 5-aminopyrazole-4-carbonitriles.

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methods for synthesizing structurally similar aminopyrazoles. [3][4]

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add (4-aminophenyl)hydrazine hydrochloride (1.0 eq) and sodium acetate (1.1 eq) in ethanol (30 mL).

-

Hydrazine Formation: Stir the mixture at room temperature for 20 minutes to generate the free hydrazine base in situ.

-

Addition of Reactant: Add (1-ethoxyethylidene)malononitrile (1.0 eq) to the reaction mixture. Causality Note: This enol ether is a common and effective precursor that readily undergoes nucleophilic attack by the hydrazine.

-

Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexane as the eluent.

-

Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water (100 mL) with stirring.

-

Isolation: The crude product will precipitate as a solid. Collect the solid by vacuum filtration, wash with cold water (2 x 20 mL), and dry under vacuum.

Purification Methodology

The crude product can be purified by one of the following methods:

-

Recrystallization: Dissolve the crude solid in a minimal amount of hot ethanol or isopropanol and allow it to cool slowly to room temperature, then in an ice bath, to form pure crystals.

-

Column Chromatography: For higher purity, dissolve the crude product in a minimal amount of dichloromethane and load it onto a silica gel column. Elute with a gradient of ethyl acetate in hexane (e.g., 20% to 50% ethyl acetate). Combine the fractions containing the pure product and remove the solvent under reduced pressure.

Spectral Characterization

Structural elucidation and purity confirmation are achieved through a combination of spectroscopic techniques. The following data are based on characteristic values for closely related 5-aminopyrazole-4-carbonitrile derivatives. [5][6]

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Significance |

| 3450 - 3300 | -NH₂ (Amino) | N-H Stretch | Confirms the presence of primary amino groups. Often appears as a doublet. |

| 2225 - 2210 | -C≡N (Nitrile) | C≡N Stretch | A sharp, strong absorption characteristic of the nitrile group. [5] |

| 1640 - 1600 | C=N / C=C | Ring Stretch | Corresponds to the stretching vibrations within the pyrazole and phenyl rings. |

| 1590 - 1510 | -NH₂ (Amino) | N-H Bend | Scissoring vibration of the amino groups. |

| 850 - 810 | Aromatic C-H | C-H Bend | Out-of-plane bending indicates 1,4-disubstitution on the phenyl ring. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides detailed information about the carbon-hydrogen framework of the molecule.

-

¹H NMR (in DMSO-d₆, 400 MHz):

-

δ ~7.2-7.4 ppm (d, 2H): Protons on the phenyl ring ortho to the pyrazole substituent.

-

δ ~6.7-6.9 ppm (d, 2H): Protons on the phenyl ring ortho to the amino group.

-

δ ~6.5 ppm (s, 2H): Protons of the 5-amino group on the pyrazole ring.

-

δ ~5.2 ppm (s, 2H): Protons of the 4'-amino group on the phenyl ring.

-

δ ~2.3 ppm (s, 3H): Protons of the 3-methyl group.

-

Note: The chemical shifts of NH₂ protons are concentration-dependent and can be confirmed by D₂O exchange.

-

-

¹³C NMR (in DMSO-d₆, 100 MHz):

-

δ ~155-160 ppm: C5 (carbon bearing the amino group).

-

δ ~145-150 ppm: C3 (carbon bearing the methyl group).

-

δ ~140-145 ppm: C4' (phenyl carbon bearing the amino group).

-

δ ~125-130 ppm: Phenyl carbons.

-

δ ~115-120 ppm: C4 (nitrile carbon, -C≡N).

-

δ ~75-85 ppm: C4 (pyrazole carbon bearing the nitrile group).

-

δ ~14 ppm: C of the methyl group.

-

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the compound.

-

Expected [M+H]⁺: 214.1087 (for C₁₁H₁₂N₅⁺)

Chemical Reactivity and Derivatization Potential

The molecule possesses three primary sites for chemical modification, making it a versatile synthetic intermediate.

-

5-Amino Group: This nucleophilic site can undergo acylation, alkylation, and condensation reactions. It is a key handle for constructing fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines, by reacting with β-dicarbonyl compounds or their equivalents. [7][8]2. 4'-Aminophenyl Group: The amino group on the phenyl ring behaves as a typical aniline. It can be diazotized and converted to a wide range of functional groups or used in coupling reactions (e.g., amide bond formation, Suzuki coupling after conversion to a halide).

-

4-Carbonitrile Group: The nitrile group can be hydrolyzed to a carboxylic acid or an amide, or it can be reduced to a primary amine. It can also participate in cycloaddition reactions.

Caption: Potential derivatization pathways for the title compound.

Applications in Research and Drug Development

The pyrazole nucleus is a "privileged scaffold" in medicinal chemistry, appearing in numerous approved drugs. [3]Derivatives of 5-aminopyrazoles exhibit a wide range of biological activities, including anti-inflammatory, antifungal, and insecticidal properties. [3][9][10]

-

Medicinal Chemistry: This compound is an ideal starting point for generating libraries of novel compounds for drug discovery. Its multiple reaction handles allow for the systematic exploration of chemical space around the pyrazole core to optimize binding to biological targets.

-

Intermediate for Kinase Inhibitors: The aminopyrazole scaffold is a common feature in many kinase inhibitors, where the amino group often forms a key hydrogen bond interaction in the ATP-binding pocket of the enzyme.

-

Functional Materials: The aromatic and electron-rich nature of the molecule suggests potential applications in the development of dyes, sensors, or organic electronic materials after suitable derivatization.

Safety and Handling

While specific toxicity data for this compound is not available, standard laboratory precautions should be taken when handling related aromatic amines and nitriles.

-

Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Handling: Handle in a well-ventilated chemical fume hood to avoid inhalation of dust. Avoid contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place away from strong oxidizing agents.

-

Hazard Classifications (for similar compounds): May cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335). [11]

References

-

PubChem. This compound. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

-

Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

-

MDPI. New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. [Link]

-

NIH. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

Sources

- 1. This compound | C11H11N5 | CID 74889134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [mail.sobekbio.com]

- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 4. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rsc.org [rsc.org]

- 6. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 7. mdpi.com [mdpi.com]

- 8. mdpi.com [mdpi.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-氨基-3-甲基-1-苯基吡唑 97% | Sigma-Aldrich [sigmaaldrich.com]

Unraveling the Therapeutic Potential of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: A Mechanistic Exploration Based on Structural Analogs

Senior Application Scientist Note: Direct mechanistic data for 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is not presently available in peer-reviewed literature. This guide, therefore, adopts a scientifically grounded, analog-based approach to postulate its mechanism of action. By examining structurally related 5-aminopyrazole-4-carbonitrile cores with established biological activities, we can construct a robust hypothesis regarding the therapeutic potential and cellular targets of the title compound. This document is intended for researchers, scientists, and drug development professionals as a framework for initiating investigation into this promising chemical scaffold.

Introduction: The 5-Aminopyrazole Scaffold - A Privileged Structure in Drug Discovery

The pyrazole nucleus is a cornerstone in medicinal chemistry, with its derivatives exhibiting a vast array of pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer effects.[1][2] The 5-aminopyrazole subclass, in particular, has garnered significant attention as a "privileged structure" capable of interacting with a multitude of biological targets.[3] Compounds bearing this core have been successfully developed as potent inhibitors of key signaling proteins, underscoring the therapeutic promise of this chemical family.[4] The specific compound, this compound, integrates this key pyrazole core with a 4-aminophenyl substituent, a feature often associated with kinase binding.

Postulated Mechanism of Action: Kinase Inhibition

Based on extensive data from structurally analogous compounds, the most probable mechanism of action for this compound is the inhibition of protein kinases. The 5-aminopyrazole scaffold is a well-established hinge-binding motif, crucial for anchoring small molecules within the ATP-binding pocket of various kinases.[4]

The Rationale: Learning from Analogs

Numerous 5-aminopyrazole derivatives have been identified as potent kinase inhibitors, targeting enzymes critical in oncology and inflammatory diseases. For instance, derivatives of this scaffold have shown potent inhibitory activity against:

-

p38 MAP Kinase: A key regulator of inflammatory cytokine production.[5]

-

Bruton's Tyrosine Kinase (BTK): A critical component of B-cell receptor signaling, with inhibitors approved for B-cell malignancies.[4]

-

AXL Receptor Tyrosine Kinase: A promising target in cancer for its role in metastasis and drug resistance.[6][7]

-

Fibroblast Growth Factor Receptors (FGFR): Drivers in various cancers, with targeted inhibitors in clinical use.[8]

-

Cyclin-Dependent Kinases (CDKs): Master regulators of the cell cycle, and established anticancer targets.[9]

The shared structural features suggest that this compound likely engages with the ATP-binding site of one or more kinases, preventing phosphorylation of downstream substrates and thereby interrupting aberrant signaling pathways.

Visualizing the Putative Kinase Inhibition Pathway

The following diagram illustrates the general mechanism of kinase inhibition, a likely mode of action for our target compound.

Caption: Putative mechanism of competitive ATP inhibition by the title compound.

Experimental Workflow for Mechanism of Action Elucidation

To validate the hypothesized mechanism of kinase inhibition for this compound, a multi-step, self-validating experimental cascade is proposed. This workflow is designed to first identify the target kinase(s) and then characterize the mode and functional consequences of inhibition.

Step 1: Broad Kinase Panel Screening

Rationale: The initial and most critical step is to identify which kinase or kinase families the compound interacts with. A broad, high-throughput screen provides a comprehensive overview of the compound's selectivity profile.

Protocol: Kinase Glo® Assay

-

Preparation: A panel of several hundred recombinant human kinases is selected. The compound is prepared in a series of concentrations (e.g., 10-point, 3-fold serial dilution starting from 10 µM).

-

Reaction: For each kinase, the compound, the specific kinase, its corresponding substrate, and ATP are combined in a 384-well plate. The reaction is incubated at room temperature for a specified time (e.g., 1 hour).

-

Detection: The Kinase-Glo® reagent is added, which measures the amount of remaining ATP. Luminescence is read on a plate reader.

-

Analysis: A decrease in luminescence relative to a DMSO control indicates ATP consumption by the kinase and thus, a lack of inhibition. An increase in luminescence indicates inhibition of the kinase by the compound. Data is typically plotted as percent inhibition versus compound concentration to determine an IC50 value for active hits.

Step 2: In-depth Enzymatic Assays for Validated Hits

Rationale: Once primary hits are identified, it is crucial to confirm and precisely quantify their inhibitory activity using orthogonal, robust enzymatic assays.

Protocol: HTRF® KinEASE™ Assay

-

Principle: This assay uses Homogeneous Time-Resolved Fluorescence (HTRF) to detect the phosphorylation of a universal biotinylated peptide substrate.

-

Reaction: The hit kinase, the compound at various concentrations, ATP, and the biotinylated substrate are incubated.

-

Detection: A europium cryptate-labeled anti-phospho antibody and streptavidin-XL665 are added. If the substrate is phosphorylated, the antibody binds, bringing the europium and XL665 into close proximity, generating a FRET signal.

-

Analysis: The HTRF signal is proportional to the extent of substrate phosphorylation. A decrease in signal indicates kinase inhibition. IC50 values are calculated from the dose-response curve.

Step 3: Cellular Target Engagement and Pathway Analysis

Rationale: Demonstrating that the compound can inhibit the target kinase within a living cell is a critical validation step. This confirms cell permeability and target engagement in a physiological context.

Protocol: Western Blot Analysis of Phospho-Substrates

-

Cell Treatment: Select a cell line known to have high activity of the target kinase. Treat cells with increasing concentrations of the compound for a defined period (e.g., 2 hours).

-

Lysis: Harvest and lyse the cells to extract total protein.

-

Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis and Transfer: Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with a primary antibody specific for the phosphorylated form of a known direct substrate of the target kinase. Also, probe a separate blot with an antibody for the total amount of the substrate protein as a loading control.

-

Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.

-

Analysis: A dose-dependent decrease in the phosphorylated substrate band, with no change in the total substrate band, provides strong evidence of target inhibition in cells.

Experimental Workflow Diagram

Caption: A streamlined workflow for elucidating the mechanism of action.

Data Presentation: Hypothetical Data for a Kinase Inhibitor

The following table presents hypothetical, yet realistic, data that could be generated for this compound if it were to follow the proposed mechanism as a kinase inhibitor.

| Assay Type | Target Kinase | Metric | Value (nM) | Notes |

| Enzymatic Assay | AXL Kinase | IC50 | 15 | Potent inhibition of recombinant enzyme activity. |

| p38α MAPK | IC50 | 85 | Moderate activity, suggesting some off-target effects. | |

| FGFR2 | IC50 | >10,000 | No significant activity, indicating selectivity. | |

| Cellular Assay | AXL Kinase | IC50 | 120 | Inhibition of phospho-AXL in a cellular context. |

| Binding Assay | AXL Kinase | Kd | 25 | Direct measure of binding affinity to the target protein. |

Conclusion and Future Directions

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a robust hypothesis centered on kinase inhibition can be formulated based on the well-documented activities of its structural analogs. The 5-aminopyrazole core is a proven pharmacophore for targeting the ATP-binding site of numerous kinases. The proposed experimental workflow provides a clear, logical, and self-validating path to test this hypothesis, from broad screening to specific cellular validation. Future research should focus on executing these, or similar, studies to definitively establish the molecular mechanism and unlock the full therapeutic potential of this compound.

References

-

Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. Acta Crystallographica Section E: Structure Reports Online, 68(1), o65. [Link]

-

Cozzini, P., G. Cucinella, M., & Bertoni, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Inaloo, I. D., Majnooni, M. B., Mohammadi, B., & Shiri, A. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry, 9, 752833. [Link]

-

Ghasemzadeh, M. A., & Biparva, P. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(5), 1478-1489. [Link]

-

PubChem. (n.d.). This compound. PubChem. Retrieved January 22, 2026, from [Link]

-

El-Faham, A., & Elattar, K. M. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 179–197. [Link]

-

Al-Mousawi, S. M., El-Apasery, M. A., & El-Salam, H. A. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances, 12(3), 1545-1555. [Link]

-

Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]

-

Al-Awadhi, H., Al-Kandari, H., & Elnagdi, M. H. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 15(10), 7116–7128. [Link]

-

Jiang, Q.-H., He, Q., Zhang, J.-Q., Yang, Y., & Wan, R. (2012). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. ResearchGate. [Link]

-

Bertoni, S., G. Cucinella, M., & Cozzini, P. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. Pharmaceuticals, 16(5), 652. [Link]

-

Al-Warhi, T. I., Al-Mahmoudy, A. M., & El-Sayed, M. A. (2022). A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. ChemistrySelect, 7(33). [Link]

-

Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, T., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. Journal of Medicinal Chemistry, 65(17), 11634–11656. [Link]

-

Cozzini, P., G. Cucinella, M., & Bertoni, S. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Scott, J. S., Degorce, S. L., Anjum, R., Bailey, S., Bentley, J., Chiarparin, E., ... & Wood, M. (2020). Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3. ACS Medicinal Chemistry Letters, 11(11), 2154–2161. [Link]

-

Knapp, S., & Elkins, J. M. (2022). Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. International Journal of Molecular Sciences, 23(23), 14834. [Link]

-

Bertoni, S., G. Cucinella, M., & Cozzini, P. (2024). Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. MDPI. [Link]

-

Zhang, H., Wang, Y., Zhang, Y., Li, Y., Wang, Y., Zhang, T., ... & Liu, H. (2022). Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors. ACS Publications. [Link]

-

Tsyganov, D. V., Comin, M. J., & Peifer, C. (2018). Review: Anticancer Activity Of Pyrazole. International Journal of Pharmaceutical Sciences Review and Research, 52(1), 123-135. [Link]

Sources

- 1. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]

- 2. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules [scirp.org]

- 6. Discovery of 3-Aminopyrazole Derivatives as New Potent and Orally Bioavailable AXL Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. We will delve into its chemical identity, synthesis, purification, and analytical characterization. Furthermore, we will explore the therapeutic rationale behind the exploration of the 5-aminopyrazole scaffold, with a focus on its emerging role as a privileged structure in the development of targeted therapies, particularly kinase inhibitors.

Core Identifiers and Physicochemical Properties

A precise understanding of a compound's fundamental properties is the bedrock of reproducible scientific research. Herein, we present the key identifiers and physicochemical characteristics of this compound.

| Identifier | Value | Source |

| CAS Number | 1373232-87-1 | [1] |

| IUPAC Name | This compound | |

| Molecular Formula | C₁₁H₁₁N₅ | |

| Molecular Weight | 213.24 g/mol | |

| Canonical SMILES | CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N |

A comprehensive table of physicochemical properties, including melting point, solubility, and stability, would ideally be presented here. However, publicly available, experimentally determined data for this specific compound is limited. Researchers are advised to perform their own characterization for these parameters.

Synthesis and Purification: A Step-by-Step Protocol

The synthesis of 5-aminopyrazole-4-carbonitriles is a well-established area of heterocyclic chemistry. The most common and efficient method involves the condensation of a substituted hydrazine with a malononitrile derivative.[2][3] The following protocol is a representative procedure for the synthesis of this compound, based on established methodologies for analogous compounds.

Reaction Scheme

Caption: General reaction scheme for the synthesis of the target compound.

Experimental Protocol

Materials:

-

(4-Aminophenyl)hydrazine hydrochloride

-

(1-Ethoxyethylidene)malononitrile (or equivalent β-ketonitrile)

-

Anhydrous sodium acetate

-

Absolute ethanol

-

Silica gel (for column chromatography)

-

Hexane

-

Ethyl acetate

Procedure:

-

To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add (4-aminophenyl)hydrazine hydrochloride (1.0 equivalent), (1-ethoxyethylidene)malononitrile (1.0 equivalent), and anhydrous sodium acetate (1.1 equivalents).

-

Add absolute ethanol as the solvent. The volume should be sufficient to dissolve the reactants upon heating.

-

Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature.

-

Remove the solvent under reduced pressure using a rotary evaporator.

-

The resulting crude residue is then subjected to purification by column chromatography on silica gel.

-

A gradient elution system, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is employed to isolate the desired product.

-

Fractions containing the pure product, as identified by TLC, are combined and the solvent is evaporated to yield this compound as a solid.

Causality Behind Experimental Choices:

-

Sodium Acetate: This weak base is used to neutralize the hydrochloride salt of the hydrazine, liberating the free base necessary for the nucleophilic attack.

-

Ethanol as Solvent: Ethanol is a polar protic solvent that facilitates the dissolution of the reactants and is suitable for reflux conditions.

-

Column Chromatography: This is a standard and effective method for purifying organic compounds based on their differential adsorption to the stationary phase, allowing for the separation of the product from unreacted starting materials and byproducts.

Analytical Characterization

The identity and purity of the synthesized compound must be rigorously confirmed. The following analytical techniques are essential for a comprehensive characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: Will provide information on the number and types of protons in the molecule. Expected signals would include those for the methyl group, the aromatic protons on the phenyl ring, and the amino protons.

-

¹³C NMR: Will show the number of unique carbon environments. Key signals would correspond to the nitrile carbon, the carbons of the pyrazole and phenyl rings, and the methyl carbon.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound. The expected molecular ion peak [M+H]⁺ would be at m/z 214.24.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying key functional groups. Characteristic absorption bands would be expected for the N-H stretches of the amino groups, the C≡N stretch of the nitrile group, and C=C/C=N stretches of the aromatic rings.

Therapeutic Rationale and Applications in Drug Discovery

The 5-aminopyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry. This is due to its ability to interact with a variety of biological targets through multiple hydrogen bonding interactions, making it a versatile template for the design of potent and selective inhibitors.[4][5]

Kinase Inhibition: A Promising Avenue

A significant body of research has highlighted the potential of 5-aminopyrazole derivatives as inhibitors of protein kinases.[5][6] Kinases play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders.

Caption: Simplified signaling pathway illustrating kinase inhibition by a 5-aminopyrazole derivative.

The 5-amino group and the pyrazole ring nitrogens can act as hydrogen bond donors and acceptors, respectively, enabling the molecule to fit into the ATP-binding pocket of kinases and disrupt their function. Specific kinases that have been targeted with aminopyrazole-based inhibitors include:

-

p38 MAP Kinase: Involved in inflammatory responses.[6]

-

Fibroblast Growth Factor Receptors (FGFRs): Implicated in various cancers.[7]

-

Interleukin-1 Receptor-Associated Kinase 4 (IRAK4): A key mediator in innate immunity and inflammation.[8]

The specific compound, this compound, with its di-amino functionalization, presents multiple points for interaction and further chemical modification, making it an attractive starting point for library synthesis in a drug discovery campaign.

Self-Validating Assay Workflow for Kinase Inhibitor Screening

A robust and self-validating experimental workflow is critical to ensure the reliability of screening data.

Caption: A self-validating workflow for screening kinase inhibitors.

This workflow incorporates orthogonal assays to confirm hits from the primary screen, thereby reducing the likelihood of false positives arising from assay artifacts. Cellular assays then validate that the compound is active in a more biologically relevant context.

Safety and Handling

Conclusion

This compound is a valuable chemical entity with a straightforward synthesis. Its structural features, particularly the 5-aminopyrazole core, make it and its derivatives highly promising candidates for the development of novel therapeutics, especially in the realm of kinase inhibition. This guide provides a foundational understanding for researchers looking to explore the potential of this and related compounds in their drug discovery and development programs.

References

-

Hassan, A. S., Hafez, T. S., & Osman, S. A. (2015). Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives. Scientia Pharmaceutica, 83(1), 27–39. [Link]

-

Barros, T. A., et al. (2017). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. International Journal of Organic Chemistry, 7, 305-316. [Link]

-

El-ziaty, A. K., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 168–188. [Link]

-

Brullo, C., et al. (2023). Amino-Pyrazoles in Medicinal Chemistry: A Review. International Journal of Molecular Sciences, 24(9), 7834. [Link]

-

Norman, M. H., et al. (2006). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry, 49(5), 1562–1575. [Link]

-

Nakamura, K., et al. (2016). Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor. Journal of Medicinal Chemistry, 59(23), 10586–10600. [Link]

-

Lee, S. H., et al. (2017). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters, 8(11), 1147–1152. [Link]

- American Cyanamid Company. (1973). Method of using 5-amino-1-phenyl or substituted phenyl-4-pyrazolecarbonitriles or carbox-amides. U.S.

Sources

- 1. This compound [mail.sobekbio.com]

- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 3. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]

- 4. researchgate.net [researchgate.net]

- 5. Amino-Pyrazoles in Medicinal Chemistry: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Discovery of [5-Amino-1-(2-methyl-3H-benzimidazol-5-yl)pyrazol-4-yl]-(1H-indol-2-yl)methanone (CH5183284/Debio 1347), An Orally Available and Selective Fibroblast Growth Factor Receptor (FGFR) Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Spectroscopic Characterization of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Introduction

5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile is a heterocyclic compound belonging to the aminopyrazole class of molecules. Aminopyrazoles are recognized as "privileged structures" in medicinal chemistry due to their wide range of biological activities, including their roles as kinase inhibitors in cancer therapy.[1][2] The specific structural motifs of this compound—the amino groups, the cyano group, and the substituted phenyl ring—make it a promising candidate for further investigation in drug discovery and materials science.[3]

This technical guide provides a comprehensive overview of the spectroscopic techniques essential for the structural elucidation and characterization of this compound. As direct experimental data for this specific molecule is not widely published, this document leverages established spectroscopic data from closely related aminopyrazole analogues to predict and interpret the expected spectral features.[4][5] The methodologies described herein are grounded in standard analytical practices and are designed to provide researchers, scientists, and drug development professionals with a robust framework for their own experimental work.[6][7]

The molecular structure of this compound is presented below:

Caption: Molecular structure of this compound.

Mass Spectrometry

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

-

Ionization Source: Electrospray ionization (ESI) is a suitable technique for this polar molecule.

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable solvent such as methanol or acetonitrile.

-

Data Acquisition: The analysis is typically performed in positive ion mode to facilitate the protonation of the amino groups.

Expected Results and Interpretation:

The molecular formula of this compound is C₁₁H₁₁N₅.[8] The expected monoisotopic mass is 213.1014 g/mol .[8] In positive mode ESI-MS, the primary ion observed would be the protonated molecule [M+H]⁺ at an m/z of approximately 214.1093. High-resolution mass spectrometry should be used to confirm the elemental composition.

Infrared (IR) Spectroscopy

Objective: To identify the key functional groups present in the molecule.

Methodology:

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used for analysis.[6]

-

Sample Preparation (KBr Pellet Method): A small amount of the solid sample (1-2 mg) is finely ground with approximately 100-200 mg of dry potassium bromide (KBr) powder. The mixture is then pressed under high pressure to form a thin, transparent pellet.[6]

-

Data Acquisition: The spectrum is typically scanned over the mid-infrared range (4000-400 cm⁻¹). A background spectrum of a blank KBr pellet is recorded and subtracted from the sample spectrum.[6]

Expected Spectral Features:

The IR spectrum will provide valuable information about the functional groups present in this compound. The expected characteristic absorption bands are summarized in the table below, based on data from similar aminopyrazole structures.[4][9]

| Wavenumber (cm⁻¹) | Functional Group | Vibration Mode | Expected Appearance |

| 3450 - 3300 | N-H (Amino groups) | Symmetric & Asymmetric Stretch | Two or more sharp bands |

| 3200 - 3100 | Aromatic C-H | Stretch | Weak to medium bands |

| 2950 - 2850 | Aliphatic C-H (Methyl group) | Stretch | Weak bands |

| ~2220 | C≡N (Nitrile) | Stretch | Sharp, medium to strong band |

| 1650 - 1580 | C=N, C=C (Pyrazole & Phenyl rings) | Stretch | Strong bands |

| 1640 - 1600 | N-H (Amino groups) | Scissoring (Bending) | Medium to strong band |

| 1520 - 1480 | Aromatic C=C | Stretch | Medium to strong bands |

| ~830 | C-H (p-disubstituted phenyl) | Out-of-plane Bend | Strong band |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the carbon-hydrogen framework of the molecule.

Methodology:

-

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.[7]

-

Sample Preparation: The compound is dissolved in a deuterated solvent, such as DMSO-d₆ or CDCl₃. Tetramethylsilane (TMS) is typically used as an internal standard (δ 0.00 ppm).[6][7]

-

Data Acquisition: Both ¹H NMR and ¹³C NMR spectra should be acquired. 2D NMR experiments like COSY, HSQC, and HMBC can be employed for unambiguous assignments.

¹H NMR Spectroscopy

Expected Chemical Shifts and Coupling Patterns:

The proton NMR spectrum will show distinct signals for the aromatic, amino, and methyl protons. The expected chemical shifts (δ) are predicted based on data from analogous compounds.[4][5]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~7.4 - 7.2 | Doublet | 2H | Protons on the 4-aminophenyl ring (ortho to pyrazole) |

| ~6.8 - 6.6 | Doublet | 2H | Protons on the 4-aminophenyl ring (meta to pyrazole) |

| ~5.5 - 5.0 | Broad Singlet | 2H | Protons of the amino group on the pyrazole ring |

| ~4.0 - 3.5 | Broad Singlet | 2H | Protons of the amino group on the phenyl ring |

| ~2.3 | Singlet | 3H | Protons of the methyl group |

¹³C NMR Spectroscopy

Expected Chemical Shifts:

The carbon NMR spectrum will provide information on the carbon skeleton of the molecule. The expected chemical shifts are estimated from data on similar pyrazole derivatives.[4][5]

| Chemical Shift (δ, ppm) | Assignment |

| ~150 | C5 of the pyrazole ring (attached to NH₂) |

| ~148 | C3 of the pyrazole ring (attached to CH₃) |

| ~145 | Carbon of the phenyl ring attached to the amino group |

| ~130 | Carbon of the phenyl ring attached to the pyrazole ring |

| ~126 | CH carbons of the phenyl ring |

| ~115 | CH carbons of the phenyl ring |

| ~114 | Carbon of the nitrile group (C≡N) |

| ~75 | C4 of the pyrazole ring (attached to CN) |

| ~14 | Carbon of the methyl group |

Experimental Workflow and Data Integration

The comprehensive characterization of this compound requires an integrated approach where data from multiple spectroscopic techniques are correlated.

Caption: Integrated workflow for the spectroscopic characterization of the target compound.

Conclusion

The spectroscopic techniques of mass spectrometry, FT-IR, and NMR spectroscopy provide a powerful and complementary suite of tools for the unambiguous characterization of this compound. By following the detailed methodologies and interpretative guidelines presented in this technical guide, researchers can confidently verify the synthesis, purity, and structure of this and related aminopyrazole compounds, thereby facilitating their further development in various scientific and industrial applications.

References

- BenchChem. Spectroscopic Profile of 5-amino-1H-pyrazole-3-carbonitrile: A Technical Overview.

- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- Taylor & Francis. Spectroscopic and Structural Investigations on Novel 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile by FT-IR, NMR, Docking, and DFT Methods.

- PubMed. Synthesis, Characterization, and Cytotoxicity of Some New 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives.

- Taylor & Francis Online. Full article: Spectroscopic and Structural Investigations on Novel 6-Amino-3-Phenyl-4-(Pyridin-4-yl)-2,4-Dihydropyrano[2,3-c] Pyrazole-5-Carbonitrile by FT-IR, NMR, Docking, and DFT Methods.

- MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.

- ResearchGate. Recent developments in aminopyrazole chemistry.

- PMC - NIH. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.

- BenchChem. A Comparative Guide to the Spectroscopic Analysis of Substituted Pyrazole Compounds.

- Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.

- NIH. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.

- PubChem. This compound | C11H11N5 | CID 74889134.

- RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst.

- PMC - NIH. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3.

Sources

- 1. Discovery of Aminopyrazole Derivatives as Potent Inhibitors of Wild-Type and Gatekeeper Mutant FGFR2 and 3 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. rsc.org [rsc.org]

- 5. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. This compound | C11H11N5 | CID 74889134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

Solubility profile of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

An In-depth Technical Guide to the Solubility Profile of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

Authored by: A Senior Application Scientist

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

Solubility is a critical determinant of a drug candidate's ultimate success, profoundly influencing its absorption, distribution, metabolism, and excretion (ADME) profile, and consequently its bioavailability and therapeutic efficacy. This technical guide provides a comprehensive framework for characterizing the solubility profile of this compound, a heterocyclic organic compound with potential applications in medicinal chemistry. While specific experimental solubility data for this compound is not extensively documented in publicly available literature, this guide outlines the foundational principles, standard experimental protocols, and data interpretation strategies necessary for a thorough investigation. Drawing upon established methodologies for analogous pyrazole derivatives, we present a detailed approach to generating a robust and reliable solubility profile, essential for advancing this compound through the drug discovery and development pipeline.

Introduction: The Criticality of Solubility in Drug Development

The journey of a promising bioactive molecule from the laboratory bench to clinical application is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, aqueous solubility stands out as a crucial hurdle that can dictate the fate of a drug candidate. Insufficient solubility can lead to low and erratic absorption from the gastrointestinal tract, resulting in suboptimal drug exposure at the target site and diminished therapeutic effect.

The pyrazole scaffold and its derivatives are of significant interest in medicinal chemistry, with many exhibiting a wide range of biological activities.[1] However, this class of compounds is often characterized by poor aqueous solubility, which can present considerable biopharmaceutical limitations.[2] A comprehensive understanding of the solubility profile of a novel pyrazole derivative, such as this compound, is therefore a non-negotiable prerequisite for its rational development. This guide provides the scientific rationale and detailed protocols for a thorough solubility assessment.

Physicochemical Properties of this compound

A foundational understanding of a compound's physicochemical properties is essential for interpreting its solubility behavior. The key identifiers and computed properties for this compound are summarized below.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₁N₅ | PubChem[3] |

| Molecular Weight | 213.24 g/mol | PubChem[3] |

| CAS Number | 1373232-87-1 | Sobekbio[4] |

| IUPAC Name | This compound | PubChem[3] |

| SMILES | CC1=NN(C(=C1C#N)N)C2=CC=C(C=C2)N | PubChem[3] |

| Polar Surface Area | 93.7 Ų | PubChem[3] |

| Hydrogen Bond Donors | 2 (from the two amino groups) | PubChem[3] |

| Hydrogen Bond Acceptors | 5 (from the nitrogens and nitrile) | PubChem[3] |

The presence of multiple nitrogen atoms and amino groups suggests the potential for hydrogen bonding with water, which would favor solubility. However, the planar, aromatic nature of the pyrazole and phenyl rings can contribute to strong crystal lattice energy, which in turn can decrease aqueous solubility.[5] The interplay of these structural features necessitates a thorough experimental evaluation of solubility.

Experimental Determination of Aqueous Solubility

A multi-faceted approach to solubility determination is recommended, encompassing both kinetic and thermodynamic measurements in various aqueous media relevant to the physiological environment of the gastrointestinal tract.

Thermodynamic (Equilibrium) Solubility Determination: The Shake-Flask Method

The gold-standard method for determining equilibrium solubility is the shake-flask method.[6] This technique measures the saturation concentration of a compound in a specific solvent system after a state of equilibrium has been reached between the dissolved and undissolved solid forms.

Objective: To determine the saturation solubility of this compound in various aqueous buffers.

Materials:

-

This compound (solid powder, purity ≥95%)

-

Aqueous buffers:

-

pH 1.2 (Simulated Gastric Fluid, SGF)

-

pH 4.5 Acetate Buffer

-

pH 6.8 (Simulated Intestinal Fluid, SIF)

-

pH 7.4 Phosphate-Buffered Saline (PBS)

-

-

Biorelevant Media:

-

Fasted State Simulated Intestinal Fluid (FaSSIF)

-

Fed State Simulated Intestinal Fluid (FeSSIF)

-

-

Scintillation vials or sealed glass flasks

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

Analytical balance

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Syringe filters (e.g., 0.22 µm PVDF)

Protocol:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired aqueous medium. The presence of undissolved solid at the end of the experiment is crucial.

-

Seal the vials and place them on an orbital shaker.

-

Incubate the samples for 24 to 48 hours at a constant temperature (e.g., 25°C) to ensure equilibrium is reached.[5]

-

After the incubation period, visually inspect the samples to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Filter the supernatant through a 0.22 µm syringe filter to remove any remaining microparticulates.

-

Dilute the filtered supernatant with a suitable solvent (e.g., mobile phase for HPLC) to a concentration within the linear range of the analytical method.

-

Quantify the concentration of the dissolved compound in the diluted supernatant using a validated HPLC method.

-

Calculate the equilibrium solubility of the compound in the chosen medium, accounting for the dilution factor.

Causality Behind Experimental Choices:

-

Choice of Media: The use of SGF, SIF, and different pH buffers mimics the varying conditions the compound would encounter in the gastrointestinal tract. Biorelevant media (FaSSIF and FeSSIF) contain bile salts and lecithin, which simulate the composition of intestinal fluid in the fasted and fed states, respectively, providing a more physiologically relevant assessment of solubility.[2]

-

Equilibration Time: A 24-48 hour incubation period is typically sufficient for most compounds to reach equilibrium. Shorter times may result in an underestimation of the true thermodynamic solubility.

-

Temperature Control: Solubility is temperature-dependent; therefore, maintaining a constant temperature is critical for reproducibility.

-

Analytical Method: HPLC is a robust and widely used technique for the accurate quantification of small molecules in complex matrices. A validated method ensures linearity, accuracy, and precision.

Kinetic Solubility Assessment

Kinetic solubility measures the concentration of a compound that remains in solution after being introduced from a concentrated stock solution (typically in DMSO) and allowed to precipitate over a shorter time frame. This is a higher-throughput method often used in early drug discovery to flag potential solubility issues.

Objective: To rapidly assess the kinetic solubility of this compound.

Protocol:

-

Prepare a high-concentration stock solution of the compound in dimethyl sulfoxide (DMSO).

-

Add a small volume of the DMSO stock solution to the aqueous buffer of interest (e.g., pH 7.4 PBS). The final DMSO concentration should be kept low (typically ≤1%) to minimize its effect on solubility.

-

Shake the mixture for a short period (e.g., 1-2 hours) at a constant temperature.

-

Measure the amount of dissolved compound using a suitable analytical method, often involving nephelometry (light scattering) to detect precipitate formation or by analyzing the clear supernatant after centrifugation.

Data Presentation and Interpretation

The solubility data should be presented in a clear and concise manner to facilitate comparison across different conditions.

Table 2: Exemplar Solubility Data for this compound

| Medium | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (µM) |

| SGF | 1.2 | 25 | Experimental Value | Calculated Value |

| Acetate Buffer | 4.5 | 25 | Experimental Value | Calculated Value |

| SIF | 6.8 | 25 | Experimental Value | Calculated Value |

| PBS | 7.4 | 25 | Experimental Value | Calculated Value |

| FaSSIF | 6.5 | 37 | Experimental Value | Calculated Value |

| FeSSIF | 5.0 | 37 | Experimental Value | Calculated Value |

Interpretation:

-

pH-Dependency: A significant variation in solubility across the different pH buffers would indicate that the compound's ionization state plays a major role in its solubility. Given the presence of amino groups, which can be protonated at lower pH, an increase in solubility in acidic media might be expected.

-

Biorelevant Media Effects: A higher solubility in FaSSIF or FeSSIF compared to the corresponding simple buffers (SIF) would suggest that the compound's solubility is enhanced by the presence of bile salts and lecithin, which can form micelles that encapsulate and solubilize hydrophobic molecules. Conversely, a decrease in solubility could indicate unfavorable electrostatic interactions with the medium components.[2]

Visualization of Experimental Workflow

Diagrams can effectively illustrate the experimental processes. Below are Graphviz (DOT language) scripts for the described solubility determination workflows.

Caption: Thermodynamic Solubility Workflow (Shake-Flask Method).

Caption: Kinetic Solubility Workflow.

Strategies for Solubility Enhancement

Should this compound be found to have poor aqueous solubility, several formulation and chemical modification strategies can be explored:

-

pH Adjustment: If the compound's solubility is pH-dependent, formulating it in a buffered solution at an optimal pH can improve its dissolution.

-

Co-solvents: The use of pharmaceutically acceptable co-solvents (e.g., ethanol, propylene glycol) can increase the solubility of hydrophobic compounds.[7]

-

Surfactants: The addition of surfactants can enhance solubility by forming micelles that encapsulate the drug molecules.

-

Salt Formation: If the compound has ionizable groups, forming a salt with a suitable counter-ion can significantly improve its solubility and dissolution rate.

-

Amorphous Solid Dispersions: Dispersing the compound in a polymer matrix in an amorphous state can prevent crystallization and enhance its apparent solubility.

Conclusion

A thorough and systematic characterization of the solubility profile of this compound is a critical step in its evaluation as a potential drug candidate. By employing the detailed protocols outlined in this guide, researchers can generate high-quality, reliable data on the thermodynamic and kinetic solubility of this compound in physiologically relevant media. This information is indispensable for guiding formulation development, predicting in vivo performance, and making informed decisions in the complex process of drug discovery and development. The insights gained from these studies will ultimately determine the viability of this promising pyrazole derivative for further preclinical and clinical investigation.

References

-

Dragos, M., et al. (2017). Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives. Molecules, 22(9), 1435. [Link]

-

PubChem. This compound. [Link]

-

Appchem. 5-amino-1-(4-aminophenyl)-1H-pyrazole-4-carbonitrile. [Link]

-

ResearchGate. Synthesis, Physiochemical Evaluation and Structural Characterization of Novel Pyrazole Derivatives. [Link]

-

Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. [Link]

-

RSC Publishing. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

-

NIH. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. [Link]

-

PubChem. 5-amino-3-(4-methoxy-phenyl)-1H-pyrazole-4-carbonitrile. [Link]

-

CP Lab Safety. This compound, 98% Purity, C11H11N5, 1 gram. [Link]

-

MDPI. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. [Link]

-

Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. [Link]

-

ResearchGate. 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. [Link]

-

The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]

Sources

- 1. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 2. Biopharmaceutical Profiling of New Antitumor Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. This compound | C11H11N5 | CID 74889134 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [mail.sobekbio.com]

- 5. benchchem.com [benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the Potential Biological Activities of 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the predicted biological activities of the novel heterocyclic compound, 5-Amino-1-(4-aminophenyl)-3-methylpyrazole-4-carbonitrile. While direct experimental data for this specific molecule is not yet prevalent in published literature, a robust analysis of structurally analogous aminopyrazole derivatives allows for the confident postulation of its potential as a therapeutic agent. This document synthesizes current knowledge to explore its likely anticancer, anti-inflammatory, and antimicrobial properties. Detailed, field-proven experimental protocols are provided to enable the scientific community to systematically investigate these potential activities. Furthermore, this guide delves into the plausible molecular mechanisms, focusing on key signaling pathways such as JAK/STAT and NF-κB, and presents this information through clear, illustrative diagrams. The content herein is designed to serve as a foundational resource for researchers embarking on the preclinical evaluation of this promising compound.

Introduction: The Scientific Rationale

The pyrazole nucleus is a privileged scaffold in medicinal chemistry, with numerous derivatives clinically approved for a range of therapeutic applications, including anti-inflammatory, analgesic, and anticancer treatments.[1][2] The 5-aminopyrazole moiety, in particular, has garnered significant attention due to its versatile biological activities.[3][4] The title compound, this compound, combines several key pharmacophoric features: the 5-aminopyrazole core, a 4-aminophenyl substituent at the N1 position, a methyl group at C3, and a carbonitrile group at C4. This unique combination of functional groups suggests a high probability of significant biological activity. The presence of the 4-aminophenyl group, in particular, offers a site for potential bioisosteric modifications to modulate activity and pharmacokinetic properties.

This guide will, therefore, extrapolate from the established activities of closely related analogues to provide a predictive framework for the biological potential of this compound.

Predicted Anticancer Activity and Mechanistic Insights

A substantial body of evidence suggests that aminopyrazole derivatives possess potent anticancer properties, acting through the inhibition of key signaling pathways crucial for tumor cell proliferation and survival.[5][6]

Postulated Mechanism of Action: Inhibition of the JAK/STAT Pathway

The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway is a critical signaling cascade that regulates cell growth, differentiation, and apoptosis.[7] Aberrant activation of the JAK/STAT pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.[7][8] Several 4-amino-(1H)-pyrazole derivatives have been identified as potent inhibitors of JAK kinases.[7][8]

It is hypothesized that this compound could similarly bind to the ATP-binding pocket of JAK kinases, thereby inhibiting their phosphorylation activity and disrupting downstream STAT signaling. This would lead to the downregulation of anti-apoptotic proteins and cell cycle regulators, ultimately inducing apoptosis in cancer cells.

Caption: Postulated Inhibition of the JAK/STAT Pathway.

Experimental Protocol: In Vitro Anticancer Activity Screening

The initial assessment of anticancer potential is typically conducted through in vitro cytotoxicity assays against a panel of human cancer cell lines.[9][10]

Protocol: MTT Cell Viability Assay

-

Cell Culture: Culture human cancer cell lines (e.g., MCF-7 [breast], HCT-116 [colon], and HepG2 [liver]) in DMEM or RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.[9]

-

Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[9]

-

Compound Treatment: Prepare a stock solution of this compound in DMSO. Serially dilute the stock solution to achieve a range of final concentrations (e.g., 0.1 to 100 µM) in the cell culture medium. Treat the cells with these concentrations for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).[9]

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a dose-response curve.[9]

Data Presentation: Anticancer Activity

The results of the in vitro anticancer screening should be summarized in a clear and concise table.

| Cell Line | Tissue of Origin | Test Compound IC50 (µM) | Doxorubicin IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | Experimental Value | Experimental Value |

| HCT-116 | Colorectal Carcinoma | Experimental Value | Experimental Value |

| HepG2 | Hepatocellular Carcinoma | Experimental Value | Experimental Value |